molecular formula C10H9N B073528 2-Propenenitrile, 2-methyl-3-phenyl- CAS No. 1197-33-7

2-Propenenitrile, 2-methyl-3-phenyl-

Cat. No. B073528
CAS RN: 1197-33-7
M. Wt: 143.18 g/mol
InChI Key: MSOYJTDJKBEDPF-CLFYSBASSA-N
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Description

2-Propenenitrile, 2-methyl-3-phenyl- is a chemical compound commonly known as α-phenylacrylonitrile. It is a colorless liquid with a distinct odor that is widely used in various scientific research applications. This compound is an important intermediate in the synthesis of numerous organic compounds, including pharmaceuticals, agrochemicals, and polymers.

Scientific Research Applications

2-Propenenitrile, 2-methyl-3-phenyl- has several scientific research applications. It is commonly used as an intermediate in the synthesis of numerous organic compounds, including pharmaceuticals, agrochemicals, and polymers. This compound is also used in the production of fluorescent dyes, which are widely used in biological and medical imaging applications. Additionally, α-phenylacrylonitrile has been used as a starting material for the synthesis of various heterocyclic compounds, which have shown promising biological activities.

Mechanism Of Action

The mechanism of action of 2-Propenenitrile, 2-methyl-3-phenyl- is not well understood. However, it is believed that this compound acts as an alkylating agent, which can react with various nucleophiles, including DNA, RNA, and proteins. This reaction can lead to the formation of covalent bonds, which can result in the inhibition of various biological processes.

Biochemical And Physiological Effects

2-Propenenitrile, 2-methyl-3-phenyl- has been shown to have several biochemical and physiological effects. This compound has been reported to have cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, α-phenylacrylonitrile has been shown to induce oxidative stress in cells, which can lead to cell death. However, the effects of this compound on normal cells are not well understood.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Propenenitrile, 2-methyl-3-phenyl- in lab experiments is its relatively simple synthesis method. This compound can be easily synthesized in a laboratory setting, which makes it an attractive starting material for various organic syntheses. However, one of the main limitations of using α-phenylacrylonitrile is its toxicity. This compound is highly toxic and can pose a risk to researchers if not handled properly.

Future Directions

There are several future directions for the research and development of 2-Propenenitrile, 2-methyl-3-phenyl-. One of the main areas of research is the development of new synthetic methods for this compound. Additionally, researchers are exploring the potential of α-phenylacrylonitrile as a starting material for the synthesis of new heterocyclic compounds with promising biological activities. Furthermore, the cytotoxic effects of this compound on cancer cells are being studied in more detail, with the aim of developing new cancer therapies. Finally, researchers are exploring the potential of α-phenylacrylonitrile as a fluorescent dye for biological and medical imaging applications.

Synthesis Methods

The most common method for synthesizing 2-Propenenitrile, 2-methyl-3-phenyl- is through the reaction of benzyl cyanide with acetaldehyde in the presence of a base. The reaction results in the formation of α-phenylacrylonitrile as the main product. This method is relatively simple and can be carried out in a laboratory setting with ease.

properties

CAS RN

1197-33-7

Product Name

2-Propenenitrile, 2-methyl-3-phenyl-

Molecular Formula

C10H9N

Molecular Weight

143.18 g/mol

IUPAC Name

(Z)-2-methyl-3-phenylprop-2-enenitrile

InChI

InChI=1S/C10H9N/c1-9(8-11)7-10-5-3-2-4-6-10/h2-7H,1H3/b9-7-

InChI Key

MSOYJTDJKBEDPF-CLFYSBASSA-N

Isomeric SMILES

C/C(=C/C1=CC=CC=C1)/C#N

SMILES

CC(=CC1=CC=CC=C1)C#N

Canonical SMILES

CC(=CC1=CC=CC=C1)C#N

Other CAS RN

1197-33-7

Origin of Product

United States

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